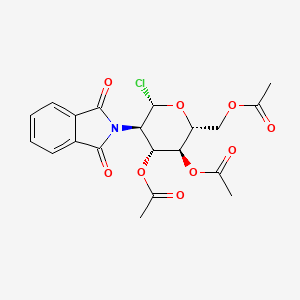

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

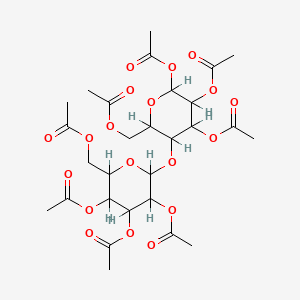

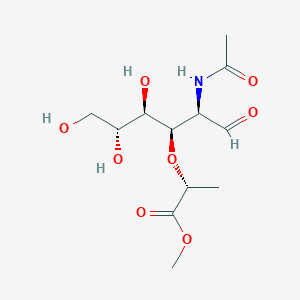

“3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride” is a protected glycoside of 2-amino-2-deoxyglucose (glucosamine) . It is synthesized from the glycosyl bromide .

Synthesis Analysis

The synthesis of this compound involves the acetylation of D-glucosamine catalyzed by sulfuric acid and N-phthaloylation of the glucosyl acetate. This yields 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose. This then gives the corresponding pure β-glucosyl chloride upon treatment with PCl5-BF3 .Molecular Structure Analysis

Crystallographic analysis confirms the β-anomeric configuration and shows an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring . The absolute configuration of the molecule is known from the synthetic route and assigned accordingly .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are acetylation and N-phthaloylation, followed by treatment with PCl5-BF3 to obtain the β-glucosyl chloride .Physical And Chemical Properties Analysis

The molecular weight of this compound is 435.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.Applications De Recherche Scientifique

Antitubercular and Antibacterial Activities

This compound has been used in the synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate , which has shown promising antitubercular and antibacterial activities .

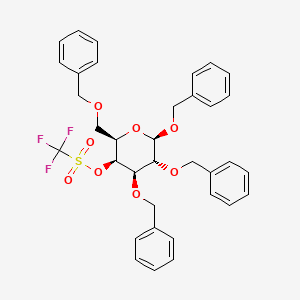

Synthesis of Oligosaccharides

The compound acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . This is crucial in the field of carbohydrate chemistry.

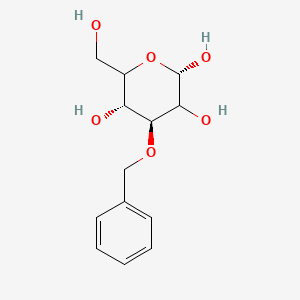

Biomedical Applications

The compound is a key compound in biomedicine used for the synthesis of complex carbohydrate-based drugs . This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

Synthesis of Diosgenyl β-d-Glycosaminosides

The compound has been used in the synthesis of diosgenyl β-d-glycosaminosides . These semisynthetic saponins have proven antimicrobial and antitumor activity, making them very promising candidates for use as an antifungal or antibacterial drug .

Synthesis of Natural Products

The compound has been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides, cyclopropanated carbohydrates, and natural products .

Synthesis of Pharmaceutical Compounds

The compound is available for purchase and is used in the synthesis of pharmaceutical compounds .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSTYGMBJFQAY-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.